1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride
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Overview
Description
1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is a white to yellow solid that is used in various scientific research applications. The compound is known for its unique structure, which includes a cyclopropyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride typically involves the reaction of cyclopropylmethyl ketone with ammonia and a reducing agent. The reaction conditions often include a solvent such as ethanol and a temperature range of 0-50°C. The product is then purified through crystallization or other separation techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The final product is usually obtained as a hydrochloride salt to improve its stability and solubility.
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various amines.
Scientific Research Applications
1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the binding affinity and specificity of the compound, leading to its effects on biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-methylpropan-2-ol: A similar compound with a simpler structure, lacking the cyclopropyl group.
1-Amino-1-cyclopropyl-2-methylpropan-2-ol: The base compound without the hydrochloride salt.
Uniqueness
1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages in terms of stability, reactivity, and specificity.
Properties
IUPAC Name |
1-amino-1-cyclopropyl-2-methylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2,9)6(8)5-3-4-5;/h5-6,9H,3-4,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYNNJVNNJMDQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1CC1)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2260936-94-3 |
Source
|
Record name | 1-amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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